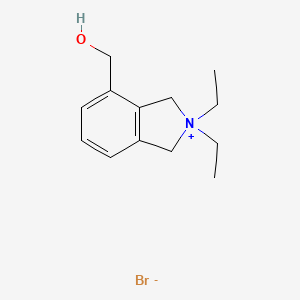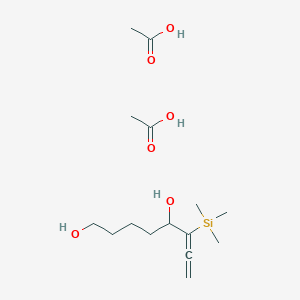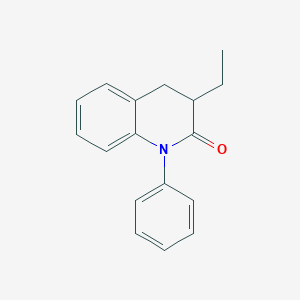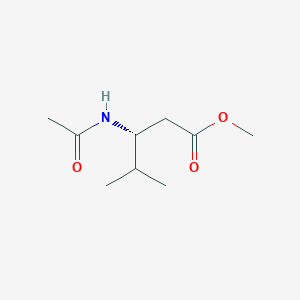![molecular formula C6H8O2 B14224888 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol CAS No. 675582-98-6](/img/structure/B14224888.png)
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
科学的研究の応用
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol involves its reactivity towards various chemical reagents. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Propargyl alcohol: Contains an alkyne group but lacks the alkene functionality.
Allyl alcohol: Contains an alkene group but lacks the alkyne functionality.
3-Phenylprop-2-yn-1-ol: Similar structure but with a phenyl group attached to the alkyne.
Uniqueness
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
675582-98-6 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
3-prop-2-ynoxyprop-2-en-1-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2 |
InChIキー |
XMMATXITXQQTRZ-UHFFFAOYSA-N |
正規SMILES |
C#CCOC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
